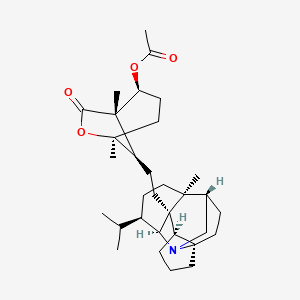
Daphmacrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Daphniphyllum alkaloids, such as daphnimacropodines, involves a divergent synthetic approach that leverages a simple diketone building block. Key features include an intramolecular carbamate aza-Michael addition and a hydropyrrole synthesis via a gold-catalyzed alkyne hydration followed by aldol condensation. This method highlights the complexity and innovation required to access such challenging chemical structures (Chen et al., 2019).
Wissenschaftliche Forschungsanwendungen
Norepinephrine (NE) is identified as a key mediator of both natural and drug-induced reward. This research can provide insights into the role of compounds like Daphmacrine in addiction research (Weinshenker & Schroeder, 2007).
The planktonic microcrustacean Daphnia is used as a genomic model for studying stress responses and environmental sex determination, which may have implications in understanding the effects of chemicals like this compound on ecological genomics (Eads, Andrews, & Colbourne, 2008).
Dopamine (DA) has unique effects on cardiovascular regulation, and its receptor agonists, like this compound, might have applications in cardiovascular therapy (Murphy & Elliott, 1990).
The structure of this compound, derived from Daphniphyllum macropodum, has been analyzed, providing insights into its chemical properties, which is crucial for understanding its applications in scientific research (Gibbons & Trotter, 1969).
Research into the effects of catecholamines on cognitive performance during exercise, which involves NE and DA, can be linked to understanding the potential effects of this compound on cognition and physical performance (McMorris et al., 2008).
Studies on the development of sex characteristics in Daphnia magna in response to chemical exposure may provide insights into the potential impact of this compound on endocrine systems (Olmstead & LeBlanc, 2000).
Research on the turnover of brain NE and DA in alcohol-dependent rats provides insights into how this compound might affect these neurotransmitters in similar conditions (Hunt & Majchrowicz, 1974).
The study of matrine, a compound with similarities to this compound, in inflammation and its effects on endothelial cells, could be relevant for understanding the anti-inflammatory potential of this compound (Suo et al., 2009).
Eigenschaften
IUPAC Name |
[(1S,2S,5S,8R)-1,5-dimethyl-8-[2-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-7-oxo-6-oxabicyclo[3.2.1]octan-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49NO4/c1-19(2)22-10-14-28(4)21-9-16-31-13-7-8-24(31)32(28,26(22)33(31)18-21)17-11-23-29(5)15-12-25(36-20(3)34)30(23,6)27(35)37-29/h19,21-26H,7-18H2,1-6H3/t21-,22-,23+,24-,25+,26+,28+,29+,30+,31-,32+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUKBFWZEBQMEU-GDGAKTGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC6C7(CCC(C6(C(=O)O7)C)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@]2([C@@H]3CC[C@]45CCC[C@H]4[C@]2([C@H]1N5C3)CC[C@H]6[C@@]7(CC[C@@H]([C@]6(C(=O)O7)C)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

